![molecular formula C24H28N2O4S B2886469 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866897-26-9](/img/structure/B2886469.png)
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
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Description
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to possess a variety of biological activities, including antibacterial, antifungal, and antitumor properties.
Scientific Research Applications
Fluorescence Studies and Zinc(II) Detection
One of the core applications of quinoline derivatives, akin to "6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline," is in the synthesis of specific fluorophores for Zn(II) detection. The synthesis of Zinquin ester, a specific fluorophore for Zn(II), highlights the importance of quinoline derivatives in creating compounds that form fluorescent complexes with Zn(II), significantly contributing to biological and chemical studies related to zinc(II) detection and quantification (Mahadevan et al., 1996).
Antimicrobial and Cytotoxic Activity
The synthesis of quinoline derivatives has been extensively studied for their antimicrobial and cytotoxic activities. Quinoline-based compounds have been evaluated for their antibacterial activity towards Gram-positive and Gram-negative bacteria, antifungal activity, and antitubercular activity with mycobacterium tuberculosis bacilli. Some compounds have shown higher antibacterial and antifungal activities, indicating the potential of quinoline derivatives in developing new antimicrobial agents (IOSR Journals, Vora, & Vora, 2012).
Synthesis of Quinoline Derivatives
The quinoline scaffold is versatile for chemical modifications, leading to the synthesis of various derivatives with potential biological activities. For instance, the synthesis of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase showcases the role of quinoline derivatives in medicinal chemistry, offering avenues for the development of targeted therapies (Degorce et al., 2016).
properties
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-4-30-19-7-10-22-21(15-19)24(26-13-11-17(2)12-14-26)23(16-25-22)31(27,28)20-8-5-18(29-3)6-9-20/h5-10,15-17H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVROJVAKKLRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline |
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